molecular formula C29H41F2N5 B15144200 CXCR4 antagonist 4

CXCR4 antagonist 4

Cat. No.: B15144200
M. Wt: 497.7 g/mol
InChI Key: OSKSLFQSLKWAIH-SQHAQQRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CXCR4 antagonist 4 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). CXCR4 is a G protein-coupled receptor that binds to its ligand, CXC chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor 1 (SDF-1). This interaction plays a crucial role in various physiological processes, including hematopoiesis, organogenesis, and tissue repair. This compound is of significant interest due to its potential therapeutic applications in treating diseases such as cancer, HIV-1 infection, and immune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR4 antagonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

CXCR4 antagonist 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce reduced forms of the compound .

Properties

Molecular Formula

C29H41F2N5

Molecular Weight

497.7 g/mol

IUPAC Name

N-(4,4-difluorocyclohexyl)-N-methyl-N'-[[(7R)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine

InChI

InChI=1S/C29H41F2N5/c1-35(25-11-13-29(30,31)14-12-25)17-2-3-18-36(27-10-4-7-22-8-5-16-33-28(22)27)21-24-19-26-23(20-34-24)9-6-15-32-26/h5-6,8-9,15-16,24-25,27,34H,2-4,7,10-14,17-21H2,1H3/t24-,27+/m1/s1

InChI Key

OSKSLFQSLKWAIH-SQHAQQRYSA-N

Isomeric SMILES

CN(CCCCN(C[C@H]1CC2=C(CN1)C=CC=N2)[C@H]3CCCC4=C3N=CC=C4)C5CCC(CC5)(F)F

Canonical SMILES

CN(CCCCN(CC1CC2=C(CN1)C=CC=N2)C3CCCC4=C3N=CC=C4)C5CCC(CC5)(F)F

Origin of Product

United States

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